![molecular formula C15H13NO2S2 B2486138 (Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 618075-02-8](/img/structure/B2486138.png)
(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolidinones and chromenes are significant heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound combines these functionalities, suggesting potential interest in exploring its synthesis, structure, and properties for various applications.
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including those incorporating chromene moieties, often involves Knoevenagel condensation or microwave-assisted synthesis techniques. For example, Zidar et al. (2009) describe a microwave-assisted synthesis approach for producing thiazolidinone derivatives, highlighting the efficiency of such methods in creating these compounds (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. Khelloul et al. (2016) employed X-ray single crystal diffraction and NMR spectra to characterize a thiazolidinone derivative, demonstrating the non-planar nature of these molecules and the types of intra- and intermolecular contacts they exhibit (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidinones participate in various chemical reactions, offering pathways to modify their structure and properties. Studies on their reactivity have shown that thiazolidinone derivatives can react with nucleophilic reagents, such as amines or active methylenes, to yield substitution products. This reactivity is crucial for synthesizing more complex molecules and exploring their potential applications (Tominaga et al., 1976).
Scientific Research Applications
Antimicrobial, Antitumor, and Antidiabetic Applications
Thiazolidinediones, such as "(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one," have been extensively studied for their antimicrobial, antitumor, and antidiabetic properties. The versatility of the thiazolidinedione (TZD) scaffold allows for structural modifications, leading to a variety of lead molecules with potential applications against these conditions. The TZD core, with its novel mode of action, low cost, and ease of synthesis, presents a promising avenue for drug development. Researchers have focused on substituting at the N-3 and C-5 positions of the TZD nucleus to enhance biological activities, highlighting the importance of these modifications in the drug discovery process (Singh et al., 2022).
Synthetic Protocols for Chromenones
The compound also shares structural similarities with chromenones, specifically 6H-benzo[c]chromen-6-ones, which are core structures of significant pharmacological importance. Synthetic protocols for these compounds are crucial due to their limited natural quantities. Various synthetic methodologies, including Suzuki coupling reactions and reactions with 3-formylcoumarin, have been explored to enhance the accessibility and efficiency of synthesizing these pharmacologically relevant compounds (Mazimba, 2016).
PTP 1B Inhibitors for T2DM Management
Furthermore, derivatives of thiazolidinediones acting as PTP 1B inhibitors have shown promising results in managing Type 2 Diabetes Mellitus (T2DM) by enhancing insulin sensitivity. The structural framework optimization of TZD has been a focus to design potent PTP 1B inhibitors, demonstrating the critical role of Z-configuration in the efficacy of these compounds (Verma et al., 2019).
Biological Potential and Green Synthetic Methodologies
The review of 1,3-thiazolidin-4-ones and their derivatives, including TZDs, highlights their significant pharmacological importance and the presence in commercial pharmaceuticals. These compounds have shown potential activities against various diseases, encouraging further exploration and development. Additionally, advancements in green chemistry and synthetic methodologies have been discussed, emphasizing the importance of environmental sustainability in the synthesis of these bioactive molecules (Santos et al., 2018).
properties
IUPAC Name |
(5Z)-5-(2H-chromen-3-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-2-16-14(17)13(20-15(16)19)8-10-7-11-5-3-4-6-12(11)18-9-10/h3-8H,2,9H2,1H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOKYACRIHKSC-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2H-chromen-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one | |
CAS RN |
618075-02-8 |
Source
|
Record name | 5-(2H-CHROMEN-3-YLMETHYLENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.